4-Mercaptopyrido[2,3-d]pyrimidine

Catalog No.
S14553080
CAS No.
78159-02-1
M.F
C7H5N3S
M. Wt
163.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercaptopyrido[2,3-d]pyrimidine

CAS Number

78159-02-1

Product Name

4-Mercaptopyrido[2,3-d]pyrimidine

IUPAC Name

1H-pyrido[2,3-d]pyrimidine-4-thione

Molecular Formula

C7H5N3S

Molecular Weight

163.20 g/mol

InChI

InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11)

InChI Key

LQDZBRVMVSRDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=NC2=S)N=C1

4-Mercaptopyrido[2,3-d]pyrimidine (CAS 78159-02-1) is a fused bicyclic heterocyclic intermediate characterized by a functionalizable thiol group at the C4 position. In industrial and medicinal chemistry, it is primarily procured as a bench-stable precursor for the synthesis of C4-substituted pyridopyrimidines, including kinase inhibitors targeting PDGFR, EGFR, and PI3K/mTOR pathways [1]. Unlike its halogenated or oxygenated counterparts, the 4-mercapto derivative offers a distinct combination of ambient storage stability and mild activation requirements, making it a critical building block for scalable pharmaceutical manufacturing and advanced desulfitative cross-coupling methodologies.

Substituting 4-mercaptopyrido[2,3-d]pyrimidine with its closest in-class alternatives, such as 4-hydroxypyrido[2,3-d]pyrimidine or 4-chloropyrido[2,3-d]pyrimidine, introduces severe process liabilities. The 4-hydroxy (or 4-oxo) analog is not directly reactive toward nucleophiles and must be activated via aggressive halogenation—typically refluxing in highly toxic and corrosive phosphorus oxychloride (POCl3)—which generates tarry byproducts and requires hazardous aqueous workups [1]. While the resulting 4-chloro derivative is highly electrophilic, it exhibits acute moisture sensitivity and rapidly hydrolyzes back to the inactive 4-hydroxy form during standard storage and handling [2]. Consequently, procuring the 4-mercapto analog is essential to bypass both the destructive activation conditions of the 4-hydroxy baseline and the strict anhydrous cold-chain requirements of the 4-chloro substitute.

Hydrolytic Stability and Shelf-Life Reliability

In industrial procurement, the storage stability of heterocyclic intermediates is a critical cost factor. 4-Mercaptopyrido[2,3-d]pyrimidine is a bench-stable crystalline solid that resists ambient moisture degradation. In stark contrast, its closest electrophilic analog, 4-chloropyrido[2,3-d]pyrimidine, is highly susceptible to atmospheric hydrolysis, rapidly reverting to the 4-hydroxy tautomer upon exposure to moisture [1]. This hydrolytic liability of the 4-chloro derivative necessitates strict anhydrous cold-chain storage and handling under inert gas, whereas the 4-mercapto compound can be stored and processed under standard laboratory conditions without significant assay loss.

Evidence DimensionSensitivity to atmospheric moisture and hydrolytic degradation
Target Compound DataBench-stable; resists ambient hydrolysis during standard storage
Comparator Or Baseline4-Chloropyrido[2,3-d]pyrimidine: Rapidly hydrolyzes to 4-hydroxypyrido[2,3-d]pyrimidine upon moisture exposure
Quantified DifferenceEliminates the need for anhydrous cold-chain storage and inert-gas handling protocols
ConditionsStandard atmospheric storage and benchtop handling

Procuring the 4-mercapto analog drastically reduces supply chain spoilage and simplifies inventory management compared to the moisture-sensitive 4-chloro substitute.

Process-Friendly Activation for Nucleophilic Substitution

When functionalizing the C4 position with amines (e.g., piperazines for kinase inhibitors), the choice of starting material dictates the harshness of the process. 4-Hydroxypyrido[2,3-d]pyrimidine must first be converted to a leaving group via refluxing in toxic phosphorus oxychloride (POCl3) at >90 °C, a process that generates insoluble tarry byproducts and requires hazardous aqueous quenching, often capping yields at roughly 49-73% depending on scale [1]. Conversely, 4-mercaptopyrido[2,3-d]pyrimidine is smoothly alkylated with methyl iodide and potassium carbonate at room temperature to form a reactive 4-methylthio ether, which subsequently undergoes clean nucleophilic displacement by amines [2]. This thiol-alkylation route avoids highly corrosive reagents and complex workups.

Evidence DimensionConditions required to generate a C4 leaving group
Target Compound DataRoom temperature alkylation (MeI/K2CO3) in DMF; clean conversion
Comparator Or Baseline4-Hydroxypyrido[2,3-d]pyrimidine: Requires refluxing POCl3 (>90 °C); generates tarry impurities
Quantified DifferenceBypasses >90 °C corrosive halogenation and hazardous aqueous quenching steps
ConditionsC4-activation for subsequent SNAr displacement by amines

Buyers scaling up pharmaceutical intermediates should select the 4-mercapto compound to avoid the safety hazards, lower yields, and equipment corrosion associated with POCl3-mediated halogenation.

Direct Arylation via Liebeskind-Srogl Cross-Coupling

For the synthesis of 4-aryl derivatives, traditional Suzuki-Miyaura couplings rely on halogenated precursors like 4-chloropyrido[2,3-d]pyrimidine, which can suffer from competitive hydrolysis of the C-Cl bond under the basic aqueous conditions required for the coupling [1]. 4-Mercaptopyrido[2,3-d]pyrimidine circumvents this limitation by serving as a direct coupling partner in Liebeskind-Srogl reactions. Under Cu-TiO2 nano-catalysis and UV irradiation, the C4-thiol reacts directly with arylboronic acids to yield 4-arylpyrido[2,3-d]pyrimidines [2]. This desulfitative C-C bond formation provides a robust alternative to halogen-dependent cross-coupling.

Evidence DimensionCross-coupling precursor viability
Target Compound DataDirect desulfitative coupling with arylboronic acids via Liebeskind-Srogl reaction
Comparator Or Baseline4-Chloro analogs: Susceptible to competitive C-Cl hydrolysis under basic Suzuki conditions
Quantified DifferenceEnables direct C-C coupling without requiring an unstable halogenated intermediate
ConditionsCu-TiO2 nano-catalysis with arylboronic acids

Selecting the 4-mercapto derivative allows chemists to utilize highly efficient desulfitative cross-coupling, avoiding the yield losses associated with the hydrolysis of 4-chloro precursors.

Unique Base-Catalyzed Ring Cleavage to 2-Aminonicotinonitriles

Beyond its use as a stable electrophile equivalent, 4-mercaptopyrido[2,3-d]pyrimidine offers a highly specialized reactivity profile not shared by simple pyrimidines or purines. When treated with chloroacetic acid and potassium carbonate, or methyl iodide and alkali, the fused pyrimidine ring undergoes a specific base-catalyzed cleavage to yield 2-aminonicotinonitrile [1]. This irreversible cleavage is driven by the structural stabilization of the intermediate anion and the excellent leaving group ability of the sulfur moiety. In contrast, 6-mercaptopurines and 4-mercaptopyrido[3,4-d]pyrimidines form alkali-stable thioether derivatives without ring opening under identical conditions [1].

Evidence DimensionBase-catalyzed ring cleavage susceptibility
Target Compound DataUndergoes clean cleavage to 2-aminonicotinonitrile
Comparator Or Baseline6-Mercaptopurine / 4-mercaptopyrido[3,4-d]pyrimidine: Form stable thioethers; no ring cleavage
Quantified DifferenceProvides a distinct degradation pathway to functionalized pyridines not accessible in isomeric analogs
ConditionsTreatment with chloroacetic acid/K2CO3 or MeI/alkali

For procurement focused on synthesizing highly functionalized pyridine building blocks, this compound provides a ring-opening shortcut unavailable in isomeric or purine-based analogs.

Precursor for Kinase Inhibitor Synthesis

4-Mercaptopyrido[2,3-d]pyrimidine is a highly effective starting material for synthesizing C4-amine substituted kinase inhibitors, such as PDGFR and EGFR antagonists. By utilizing mild room-temperature S-alkylation followed by amine displacement, manufacturers can bypass the harsh POCl3 halogenation required for 4-hydroxy analogs, ensuring higher throughput and cleaner impurity profiles in early-stage API synthesis [1].

Desulfitative C-C Cross-Coupling Workflows

In medicinal chemistry programs requiring diverse 4-arylpyrido[2,3-d]pyrimidine libraries, this compound serves as an excellent substrate for Liebeskind-Srogl cross-coupling. Its ability to react directly with arylboronic acids under nano-catalysis eliminates the need to synthesize and store moisture-sensitive 4-chloro intermediates, streamlining the generation of structure-activity relationship (SAR) libraries [2].

Synthesis of Functionalized 2-Aminonicotinonitriles

For specialized heterocyclic synthesis, the base-catalyzed ring cleavage of 4-mercaptopyrido[2,3-d]pyrimidine offers a direct route to 2-aminonicotinonitriles. This specific degradation pathway provides synthetic chemists with a reliable method to generate ortho-amino pyridine nitriles, leveraging the compound's specific electronic properties that are absent in related purine or isomeric pyridopyrimidine systems [3].

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

163.02041835 g/mol

Monoisotopic Mass

163.02041835 g/mol

Heavy Atom Count

11

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